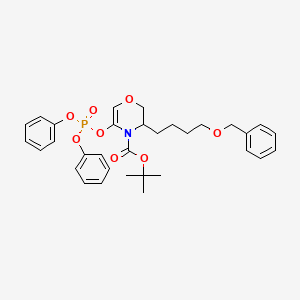

tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate

Description

The compound tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate is a synthetic molecule featuring a 1,4-oxazine core modified with a benzyloxybutyl chain and a diphenoxyphosphoryloxy group. The tert-butyl ester and benzyl ether moieties may enhance metabolic stability and lipophilicity, while the phosphoryloxy group could facilitate interactions with biological targets such as kinases or phosphatases.

Properties

IUPAC Name |

tert-butyl 5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVXEYIECBNGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate, with the CAS number 1166394-98-4, is a complex organic compound known for its potential biological activities. This compound belongs to the class of benzoxazines, which have garnered attention due to their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H38NO8P, with a molecular weight of 595.62 g/mol. The structure features a benzoxazine core that contributes to its biological activity.

Biological Activity Overview

Benzoxazines are recognized for their wide range of biological activities, including:

- Anticancer Activity : Benzoxazines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties : They exhibit antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers.

- Antioxidant Activity : Certain compounds in this class possess the ability to scavenge free radicals.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The diphenoxyphosphoryl group may interact with specific enzymes involved in cell signaling pathways.

- Modulation of Gene Expression : This compound may influence the expression of genes related to cell proliferation and apoptosis.

- Interaction with Cellular Receptors : Potential binding to receptors can lead to altered cellular responses.

Case Studies and Research Findings

Recent studies have explored the biological activity of related benzoxazine compounds, providing insights into their therapeutic potential:

-

Anticancer Evaluations :

- A study demonstrated that benzoxazinones could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

- Another research highlighted the use of benzoxazine derivatives in targeted cancer therapies due to their ability to modulate signaling pathways critical for tumor growth .

- Antimicrobial Studies :

-

Anti-inflammatory and Antioxidant Properties :

- Studies have shown that some benzoxazine compounds can reduce pro-inflammatory cytokines in vitro and in vivo, indicating their potential as anti-inflammatory agents .

- The antioxidant capacity was evaluated using various assays, confirming the ability of these compounds to mitigate oxidative stress .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure may serve as a scaffold for the development of novel pharmaceuticals. Specifically:

- Anticancer Agents : Research indicates that oxazine derivatives can exhibit anticancer properties. The incorporation of diphenoxyphosphoryloxy groups may enhance bioactivity through improved solubility and stability in biological systems.

- Beta-Lactamase Inhibitors : As suggested by related compounds, this oxazine could be investigated as an intermediate in synthesizing beta-lactamase inhibitors, which are crucial for overcoming antibiotic resistance .

Materials Science

The phosphonate group in the compound can be utilized in the development of advanced materials:

- Flame Retardants : Phosphonate esters are known for their flame-retardant properties. This compound could be evaluated for its effectiveness in polymer formulations to enhance fire resistance.

- Coatings and Adhesives : The chemical's stability and adhesion properties make it a candidate for use in coatings that require durability and resistance to environmental degradation.

Bioconjugation and Drug Delivery

The presence of the benzyloxy group allows for potential modifications that could facilitate bioconjugation:

- Targeted Drug Delivery Systems : The compound can be modified to attach targeting ligands or drugs, enhancing the specificity and efficacy of therapeutic agents in treating diseases.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is susceptible to acid-catalyzed hydrolysis to yield a carboxylic acid. This reaction is common in protecting group chemistry12.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrolysis | HCl (aq.), reflux | 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylic acid | Acid-catalyzed cleavage of the ester bond12. |

Deprotection of the Benzyl Ether

The benzyl ether can undergo hydrogenolysis (H₂/Pd-C) to remove the benzyl group, forming a primary alcohol2.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, ethanol | 3-(4-hydroxybutyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate | Catalytic hydrogenation cleaves the C-O bond2. |

Reactivity of the Phosphoryloxy Group

The diphenoxyphosphoryloxy group may act as a leaving group in nucleophilic substitution reactions. For example, it could be displaced by amines or thiols under basic conditions13.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Nucleophilic substitution | R-NH₂, DIPEA, DMF | 3-(4-(benzyloxy)butyl)-5-(amino)-2H-1,4-oxazine-4(3H)-carboxylate | SN2 displacement at the phosphorus center3. |

Oxazine Ring Opening

The 1,4-oxazine ring is prone to acid- or base-mediated ring-opening . For instance, in acidic conditions, the ring may protonate and undergo hydrolysis to form an amino alcohol derivative34.

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Acid hydrolysis | H₂SO₄, H₂O | 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-4-amino-2-hydroxybutanoate | Protonation of the oxazine oxygen followed by nucleophilic attack by water34. |

Phosphorylation/Deposphorylation

The phosphoryloxy group can participate in kinase- or phosphatase-like reactions , though enzymatic activity would depend on the specific biological context. Chemical phosphorylation/dephosphorylation is feasible under controlled conditions13.

Cyclization Reactions

The compound’s structure suggests potential for intramolecular cyclization , especially if the benzyloxybutyl chain undergoes deprotection or oxidation. For example, oxidation of the terminal alcohol to a ketone could enable aldol-like cyclization34.

Key Mechanistic Insights from Analogous Systems

-

Oxazine Derivatives : 1,4-Oxazines are known to undergo ring-opening under acidic conditions to yield amino alcohols, as demonstrated in the synthesis of morpholine derivatives34.

-

Benzyl Ether Stability : Hydrogenolysis of benzyl ethers is a standard method for alcohol deprotection, with applications in peptide and carbohydrate chemistry2.

-

Phosphoryloxy Reactivity : The diphenoxyphosphoryloxy group is analogous to phosphate esters, which are labile under both acidic and basic conditions13.

Limitations and Research Gaps

While the reactivity of individual functional groups is well-documented, no direct experimental data on this specific compound’s reactions were found in the literature. Further studies are needed to validate these hypotheses.

Footnotes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Heterocyclic Analogs (Piroxicam Derivatives)

Piroxicam analogs, such as compounds 13d , 13l , and 13m from , share a heterocyclic scaffold and demonstrate anti-HIV activity via integrase (IN) inhibition (EC50: 20–25 µM, SI > 26). Key structural differences include:

- Target Compound: Contains a 1,4-oxazine ring, diphenoxyphosphoryloxy group, and a benzyloxybutyl chain.

- Piroxicam Analogs : Feature a thiazine or oxicam-derived core with sulfonamide or carboxamide substituents.

The phosphoryloxy group in the target compound may enhance binding to phosphorylated enzyme domains (e.g., HIV IN catalytic sites) compared to the sulfonamide groups in piroxicam analogs. However, the absence of cytotoxicity data for the target compound limits direct efficacy comparisons .

Antioxidant Enzyme Inducers (BHA and Ethoxyquin)

Butylated hydroxyanisole (BHA) and ethoxyquin () are phenolic antioxidants that induce glutathione S-transferases (GSTs) and epoxide hydratase, enhancing detoxification of carcinogens like benzo(a)pyrene. Contrasts include:

- Target Compound: Lacks phenolic groups but includes a phosphorylated oxygen, which may interact with GSTs or other Phase II enzymes.

- BHA/Ethoxyquin : Directly increase GST activity 5- to 10-fold in mice, with BHA elevating epoxide hydratase 11-fold.

Anticancer Pyrazolo-Pyrimidine Derivatives (Patent Example 75)

The patent compound in (Example 75) contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone groups, targeting cytotoxicity. Key distinctions:

- Patent Compound : Fluorine substituents enhance metabolic stability and target affinity, whereas the target compound’s benzyloxy group may prioritize membrane interaction over direct DNA damage.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

*LogP estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate?

- Methodology :

- Stepwise functionalization : Begin with tert-butyl-protected oxazine derivatives (e.g., tert-butyl 5-hydroxy-2H-1,4-oxazine-4(3H)-carboxylate) as a core scaffold. Introduce the 4-(benzyloxy)butyl chain via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃) .

- Phosphorylation : Use diphenoxyphosphoryl chloride in the presence of a mild base (e.g., pyridine or DMAP) to phosphorylate the hydroxyl group at position 4. Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphorylation efficiency .

- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization (e.g., ethanol/water) improves yield .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via HPLC-UV at 254 nm. The benzyloxy and phosphoryloxy groups may hydrolyze under acidic (pH < 3) or basic (pH > 9) conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Storage at –20°C under argon is recommended for long-term stability .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the tert-butyl group (δ ~1.4 ppm, singlet), benzyloxy aromatic protons (δ ~7.3 ppm), and oxazine ring protons (δ ~4.0–5.0 ppm) .

- <sup>31</sup>P NMR : Confirm phosphorylation via a distinct singlet at δ ~–5 ppm .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between phosphoryloxy and oxazine oxygen) .

Advanced Research Questions

Q. How does the diphenoxyphosphoryloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Mechanistic studies : Perform kinetic experiments using model nucleophiles (e.g., amines, thiols). Compare reaction rates with non-phosphorylated analogs. The phosphoryloxy group acts as a leaving group, enhancing reactivity in SN2 reactions .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to analyze transition states and charge distribution. The electron-withdrawing phosphoryl group lowers the activation energy for substitution .

Q. How to resolve contradictions in spectral data between experimental and computational predictions?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with predictions from software (e.g., ACD/Labs or MestReNova). Discrepancies in aromatic proton shifts may arise from solvation effects or crystal packing .

- Dynamic effects : Use molecular dynamics simulations (e.g., GROMACS) to model conformational flexibility in solution, which may explain deviations in <sup>13</sup>C NMR carbonyl signals .

Q. What strategies mitigate side reactions during the phosphorylation step?

- Methodology :

- Controlled reagent addition : Add diphenoxyphosphoryl chloride dropwise at 0°C to minimize exothermic side reactions (e.g., oxazine ring opening) .

- Protecting group optimization : Temporarily protect the oxazine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent phosphorylation at unintended sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.